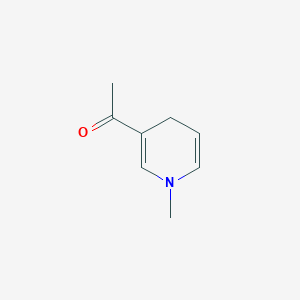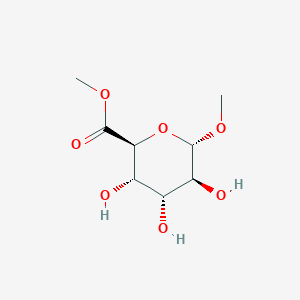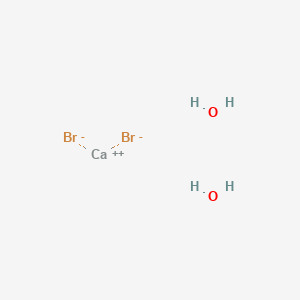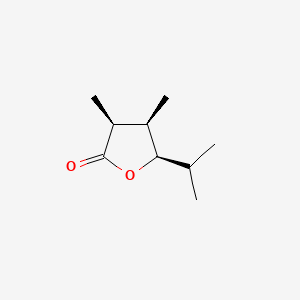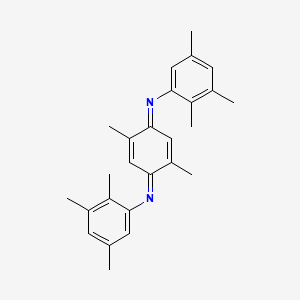
Magnesium dichromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium dichromate is an inorganic compound with the chemical formula MgCr₂O₇. It is a yellow, odorless, water-soluble salt that is known for its strong oxidizing properties. This compound is used in various industrial applications, particularly in the field of corrosion prevention and as a pigment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium dichromate can be synthesized through the reaction of magnesium sulfate with potassium dichromate. The reaction typically occurs in an aqueous solution, where magnesium sulfate and potassium dichromate are mixed, resulting in the formation of this compound and potassium sulfate as a byproduct. The reaction can be represented as follows:
MgSO₄+K₂Cr₂O₇→MgCr₂O₇+K₂SO₄
Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide with chromic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through crystallization and filtration processes to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to chromium(III) compounds in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions with other metal salts to form different chromate compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used under controlled conditions to reduce this compound.
Substitution: Reactions with metal salts like sodium chloride or potassium nitrate can occur in aqueous solutions.
Major Products Formed:
Oxidation: Products include oxidized organic compounds and chromium(III) compounds.
Reduction: Chromium(III) oxide or chromium(III) sulfate.
Substitution: Various metal chromates depending on the reacting metal salt.
Wissenschaftliche Forschungsanwendungen
Magnesium dichromate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in corrosion prevention coatings and as a pigment in paints and inks.
Wirkmechanismus
The mechanism by which magnesium dichromate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates by accepting electrons and undergoing reduction to chromium(III) compounds. The molecular targets include organic molecules and metal ions, and the pathways involved are typically redox reactions.
Vergleich Mit ähnlichen Verbindungen
Magnesium chromate (MgCrO₄): Similar in composition but differs in oxidation state and properties.
Potassium dichromate (K₂Cr₂O₇): Another dichromate compound with similar oxidizing properties but different solubility and reactivity.
Sodium dichromate (Na₂Cr₂O₇): Similar to potassium dichromate but with different industrial applications.
Uniqueness: Magnesium dichromate is unique due to its specific solubility and reactivity profile, making it suitable for certain industrial applications where other dichromates may not be as effective. Its use in corrosion prevention and as a pigment highlights its distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
14104-85-9 |
|---|---|
Molekularformel |
Cr2MgO7 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
magnesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Mg.7O/q;;+2;;;;;;2*-1 |
InChI-Schlüssel |
GIOZLVMCHDGNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Mg+2] |
Physikalische Beschreibung |
Calcium dichromate is soluble in water; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


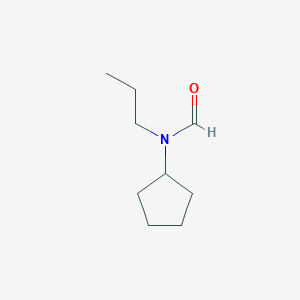
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

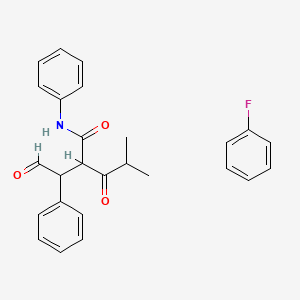
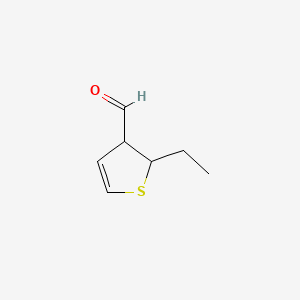
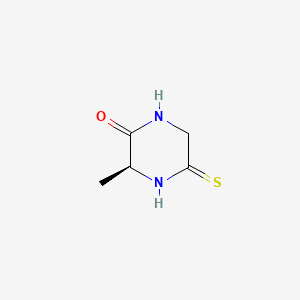
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

